molecular formula C13H19NOS B5703019 3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE

3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE

Cat. No.: B5703019
M. Wt: 237.36 g/mol
InChI Key: NXXVUMKPYGWIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE is a chemical compound that features a cyclopentyl group, a thiophene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE is unique due to its specific combination of a cyclopentyl group, a thiophene ring, and a propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyclopentyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c15-13(8-7-11-4-1-2-5-11)14-10-12-6-3-9-16-12/h3,6,9,11H,1-2,4-5,7-8,10H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXVUMKPYGWIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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